![molecular formula C20H20N2O2 B2357716 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione CAS No. 902862-00-4](/img/structure/B2357716.png)
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MMB-FUBINACA, a synthetic cannabinoid that has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
作用機序
The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological and psychological functions. This binding leads to the activation of these receptors, which can result in a wide range of effects such as altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione are still being studied. However, it has been found to have similar effects to other synthetic cannabinoids, including increased heart rate, blood pressure, and body temperature. It can also cause hallucinations, paranoia, and anxiety in some individuals.
実験室実験の利点と制限
One advantage of using 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione in lab experiments is that it is a well-characterized compound that can be used as a reference standard. This allows for accurate identification and quantification of synthetic cannabinoids in biological samples. However, one limitation is that its effects on the brain and behavior are still not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione. One direction is to investigate its effects on different brain regions and cell types to better understand its mechanism of action. Another direction is to explore its potential therapeutic applications, such as in the treatment of pain or anxiety. Additionally, research could be conducted to develop new synthetic cannabinoids with improved safety and efficacy profiles.
Conclusion:
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects and potential applications of this compound.
合成法
The synthesis method of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione involves the use of various chemicals and reagents. The process begins with the reaction of 2-methylbenzyl chloride with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with 2,3-dichloropyrazine to form the final product, 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione. The purity and yield of the final product can be improved by using different solvents and reaction conditions.
科学的研究の応用
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has been used in various scientific research applications. One of the most common applications is in the field of pharmacology, where it is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples. It has also been used in studies to investigate the effects of synthetic cannabinoids on the brain and behavior.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-7-9-17(10-8-15)13-21-11-12-22(20(24)19(21)23)14-18-6-4-3-5-16(18)2/h3-12H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCORPMZQKWZOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

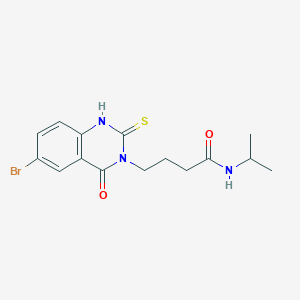
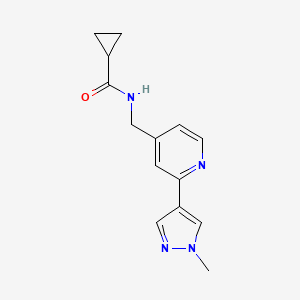
![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)
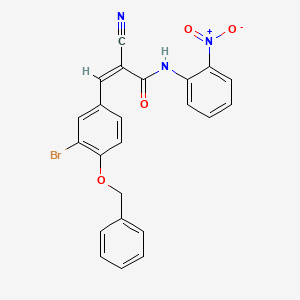

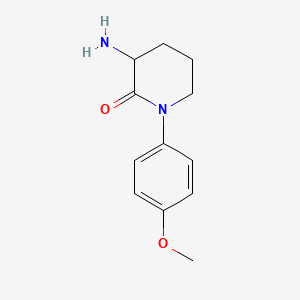

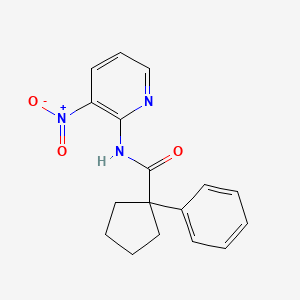
![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)
![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)
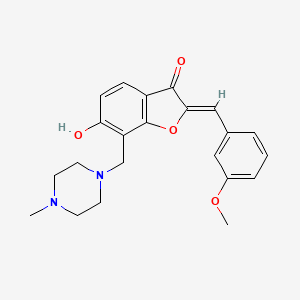

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)